Sigma Receptor Ligands: Compounds featuring the N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine scaffold exhibit high affinity for sigma receptors. These receptors are implicated in various neurological and psychiatric disorders, making these compounds promising candidates for drug development [, ].
Neurokinin-2 Antagonists: 1-Alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones demonstrate potent and selective antagonism at the neurokinin-2 receptor []. This suggests potential applications in treating conditions associated with NK2 receptor activation, such as asthma and inflammatory bowel disease.
Anti-Staphylococcal and Anti-Biofilm Agents: MMV665953 {1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea}, while not identical to the target compound, highlights the potential antimicrobial activity of similar structures []. Further research is needed to determine if "N-(3,4-dichlorophenyl)-3-ethoxybenzamide" possesses similar properties.
Photosynthesis Inhibitors: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) is a well-known inhibitor of photosynthesis, specifically targeting Photosystem II [, , ]. While structurally different, understanding the mechanism of DCMU provides a foundation for investigating potential interactions of "N-(3,4-dichlorophenyl)-3-ethoxybenzamide" with photosynthetic processes.
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: